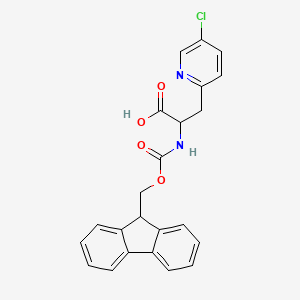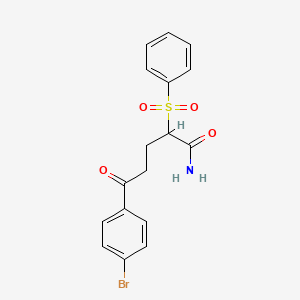![molecular formula C15H16N2O3 B2622756 3-[3-(4-ethylphenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid CAS No. 1255786-36-7](/img/structure/B2622756.png)
3-[3-(4-ethylphenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[3-(4-ethylphenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid is an organic compound with the molecular formula C15H16N2O3 It is characterized by a pyridazinone ring substituted with an ethylphenyl group and a propanoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(4-ethylphenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid typically involves the following steps:
Formation of the Pyridazinone Ring: The pyridazinone ring can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or keto acids under acidic or basic conditions.
Substitution with Ethylphenyl Group: The ethylphenyl group can be introduced via a Friedel-Crafts alkylation reaction, where the pyridazinone ring reacts with ethylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of Propanoic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the carbonyl group in the pyridazinone ring, potentially converting it to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the propanoic acid moiety, leading to the formation of esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as alcohols or amines can be used in the presence of a base like sodium hydroxide (NaOH) or a catalyst like sulfuric acid (H2SO4).
Major Products
Oxidation: Formation of 3-[3-(4-carboxyphenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid.
Reduction: Formation of 3-[3-(4-ethylphenyl)-6-hydroxypyridazin-1(6H)-yl]propanoic acid.
Substitution: Formation of esters or amides depending on the nucleophile used.
科学的研究の応用
3-[3-(4-ethylphenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural features.
Industry: It can be used in the synthesis of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3-[3-(4-ethylphenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid involves its interaction with molecular targets such as enzymes or receptors. The pyridazinone ring can mimic natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activity. The ethylphenyl group and propanoic acid moiety contribute to the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
- 3-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid
- 3-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid
- 3-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid
Uniqueness
3-[3-(4-ethylphenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in binding affinity, selectivity, and overall efficacy in various applications compared to its analogs.
特性
IUPAC Name |
3-[3-(4-ethylphenyl)-6-oxopyridazin-1-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-2-11-3-5-12(6-4-11)13-7-8-14(18)17(16-13)10-9-15(19)20/h3-8H,2,9-10H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCFQECHLYSUUSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]prop-2-enamide](/img/structure/B2622674.png)
![N-(2-(5-(4-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2622677.png)


![N-(5-methyl-1,2-oxazol-3-yl)-4-[4-[(5-methyl-1,2-oxazol-3-yl)carbamoyl]phenoxy]benzamide](/img/structure/B2622684.png)
![methyl 2-[4-(2-naphthylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate](/img/structure/B2622685.png)
![N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]pentanamide](/img/structure/B2622687.png)

![1-(4-Fluorophenyl)-3-[4-(3-methoxypyrrolidin-1-YL)phenyl]urea](/img/structure/B2622692.png)
![2-fluoro-N-(3-prop-2-enyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2622693.png)



